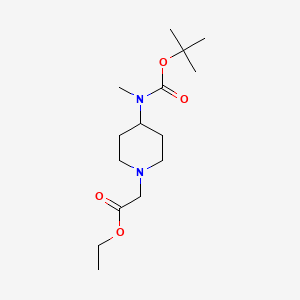

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate

Description

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate (CAS: 874842-63-4) is a protected piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.39 g/mol . This compound features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected methylamino group and an ethyl ester-functionalized acetamide side chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocyclic chemistry .

Propriétés

Formule moléculaire |

C15H28N2O4 |

|---|---|

Poids moléculaire |

300.39 g/mol |

Nom IUPAC |

ethyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetate |

InChI |

InChI=1S/C15H28N2O4/c1-6-20-13(18)11-17-9-7-12(8-10-17)16(5)14(19)21-15(2,3)4/h12H,6-11H2,1-5H3 |

Clé InChI |

XNZJHNJHKJTCGY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CN1CCC(CC1)N(C)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(4-((tert-butoxycarbonyl)(méthyl)amino)pipéridin-1-yl)acétate d'éthyle implique généralement la protection de l'azote de la pipéridine avec un groupe tert-butoxycarbonyl (Boc). Le processus commence par la réaction de la pipéridine avec le dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que l'hydroxyde de sodium. La pipéridine protégée par Boc résultante est ensuite mise à réagir avec le bromoacétate d'éthyle pour former le produit final. Les conditions de réaction comprennent souvent l'utilisation de solvants comme le tétrahydrofurane (THF) et des températures allant de la température ambiante aux conditions de reflux .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité. Le produit final est généralement purifié par des techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(4-((tert-butoxycarbonyl)(méthyl)amino)pipéridin-1-yl)acétate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile sont courantes, où le groupe ester éthylique peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu aqueux.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Hydrure de sodium dans le diméthylformamide (DMF).

Principaux produits formés

Oxydation : Acides carboxyliques ou cétones.

Réduction : Alcools ou amines.

Substitution : Divers dérivés de la pipéridine substitués.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 2-(4-((tert-butoxycarbonyl)(méthyl)amino)pipéridin-1-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe Boc fournit une protection stérique, permettant au composé de réagir sélectivement avec certaines enzymes ou certains récepteurs. Le cycle pipéridine améliore son affinité de liaison à ces cibles, facilitant l'effet biologique ou chimique souhaité.

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. The piperidine ring enhances its binding affinity to these targets, facilitating the desired biological or chemical effect .

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their distinguishing features:

Structural and Functional Differences

Ester Group Variations: The target compound uses an ethyl ester, whereas analogs like Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate and Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate feature a methyl ester.

Amino Group Substitution: The Boc-protected methylamino group in the target compound introduces steric hindrance, which may reduce nucleophilicity compared to non-methylated analogs like Ethyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-1-yl)acetate . This substitution could improve metabolic stability in pharmaceutical applications.

Heterocycle Modifications :

- Replacing piperidine with piperazine (as in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid ) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. Piperazine derivatives are often used to modulate solubility and bioavailability.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate to achieve high yields?

Methodological Answer:

Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice, and stoichiometry. For example:

- Step 1: Piperidine derivatives are functionalized with tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., dichloromethane or ethyl acetate) at 20–25°C .

- Step 2: Alkylation of the piperidine nitrogen using ethyl bromoacetate in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMF) at 50–60°C achieves moderate to high yields (75–87%) .

- Purification: Column chromatography (silica gel, gradient elution with pentane/ethyl acetate) is critical to isolate the product with >85% purity .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (MW: 300.39 g/mol) and detect impurities. For example, LCMS (ESI) m/z: [M + H]⁺ should match the calculated value (301.3) .

- NMR Spectroscopy: Key signals include:

- Melting Point: Consistent with literature values (e.g., 43–44°C for analogous compounds) .

Advanced Question: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during synthetic workflows?

Methodological Answer:

- Role of Boc: The Boc group protects the amine during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks). However, it is acid-labile, requiring cautious handling in acidic conditions .

- Stability Data:

Advanced Question: What strategies resolve contradictions in yield data between different synthetic routes?

Methodological Answer:

Discrepancies in reported yields (e.g., 86% vs. 87.2%) arise from:

- Solvent Polarity: Ethyl acetate improves solubility of intermediates compared to dichloromethane, reducing side-product formation .

- Catalyst Use: Reactions using cesium carbonate (strong base) vs. 4-methylmorpholine-2,6-dione (milder base) affect reaction efficiency .

- Validation: Replicate protocols with controlled variables (e.g., inert atmosphere, moisture-free solvents) to isolate critical factors.

Advanced Question: How can researchers mitigate the formation of synthetic by-products like de-Boc derivatives?

Methodological Answer:

- Preventive Measures:

- By-Product Analysis:

Advanced Question: What computational or experimental methods predict the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

- LogP Calculation: Estimated LogP (octanol/water) ≈ 2.1–2.5 via software (e.g., ChemAxon), indicating moderate lipophilicity .

- Solubility Screening:

Advanced Question: How do structural analogs (e.g., ethyl piperidine-4-carboxylate derivatives) compare in reactivity and biological activity?

Methodological Answer:

- Reactivity Differences:

- Biological Relevance: Piperidine derivatives with Boc-protected amines are preferred in drug discovery for improved pharmacokinetics .

Advanced Question: What experimental protocols address unexpected degradation during long-term storage?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

Advanced Question: How can researchers optimize selectivity in functionalizing the piperidine nitrogen versus other reactive sites?

Methodological Answer:

- Selective Alkylation:

Advanced Question: What troubleshooting steps are recommended for low-yielding reactions involving this compound?

Methodological Answer:

- Diagnostic Steps:

- Corrective Actions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.